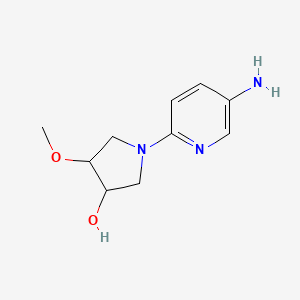

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol

Overview

Description

The compound “1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a methoxy group (-OCH3) and a 5-aminopyridin-2-yl group. The latter is a pyridine ring, a six-membered ring with two carbon atoms replaced by nitrogen atoms, and an amino group (-NH2) attached at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, which are common structural motifs in organic chemistry. The methoxy group would likely contribute electron density to the molecule, potentially influencing its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and amino groups could influence its solubility in different solvents .Scientific Research Applications

Structural Modifications and Biological Characterization

Research efforts have been focused on modifying structures related to the 3-methoxy-2-aminopyridine series to address safety concerns such as mutagenic potential and drug-drug interactions. For instance, Palmer et al. (2012) investigated structural modifications to reduce these risks, demonstrating the importance of careful structural adjustments in developing safer pharmaceutical compounds (C. Palmer et al., 2012).

Supramolecular Chemistry and Material Science

In supramolecular chemistry, Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, showcasing the utility of pyridine derivatives in constructing complex molecular architectures with potential applications in material science (C. Aakeröy et al., 2007).

Neuropharmacology and Therapy

Rodríguez-Rangel et al. (2020) investigated novel 4-aminopyridine derivatives, highlighting their potential in blocking voltage-gated potassium channels. This research is indicative of the therapeutic potential of structurally related compounds in neuropharmacology, especially for conditions like multiple sclerosis (Sofia Rodríguez-Rangel et al., 2020).

Catalysis and Synthetic Chemistry

The development of catalytic processes for synthesizing related compounds, such as those by Galenko et al. (2015), showcases the application of pyridine derivatives in organic synthesis, potentially leading to new materials or pharmaceuticals (E. Galenko et al., 2015).

Sensor Technology and Imaging

Yadav et al. (2018) developed a turn-on ESIPT based fluorescent sensor for the detection of aluminum ion, demonstrating the utility of related compounds in sensor technology and imaging applications, particularly in biological contexts (N. Yadav & Ashutosh Kumar Singh, 2018).

Mechanism of Action

Target of Action

A compound with a similar structure, tfap (n-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide), is known to selectively inhibit cyclooxygenase-1 (cox-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

If we consider the similar compound tfap, it inhibits cox-1 by binding to the enzyme and preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

Based on the similar compound tfap, we can infer that it may affect the arachidonic acid pathway . By inhibiting COX-1, it could potentially reduce the production of prostaglandins, which are key mediators in the inflammatory response .

Result of Action

If we consider the similar compound tfap, its action results in the inhibition of cox-1, leading to a decrease in the production of prostaglandins . This could potentially result in reduced inflammation and pain .

Future Directions

properties

IUPAC Name |

1-(5-aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-15-9-6-13(5-8(9)14)10-3-2-7(11)4-12-10/h2-4,8-9,14H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDXKLSWPKJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

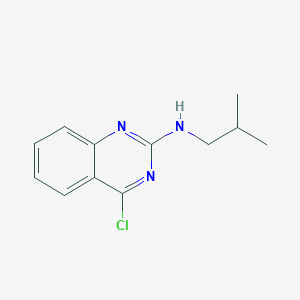

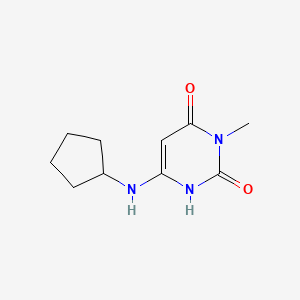

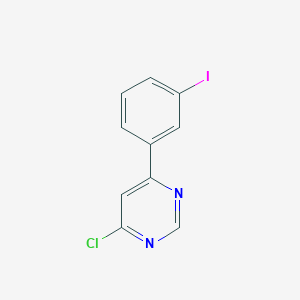

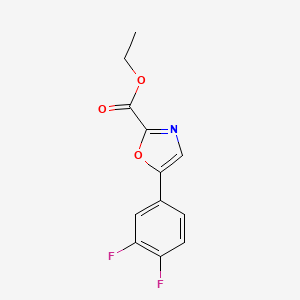

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.